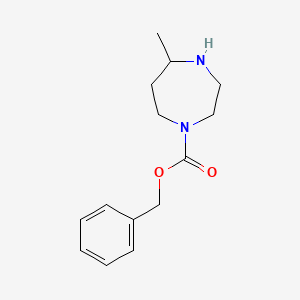

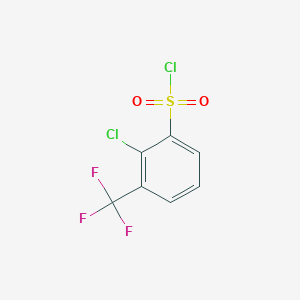

![molecular formula C9H8F4O B1319297 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-81-5](/img/structure/B1319297.png)

2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

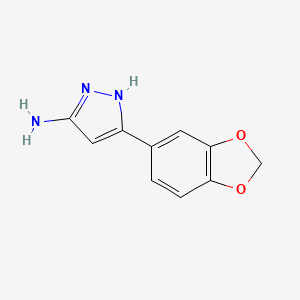

“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a member of (trifluoromethyl)benzenes . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and has the molecular formula C9H9F3O .

Molecular Structure Analysis

The InChI code for “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is 1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol”. More research is needed in this area .Physical And Chemical Properties Analysis

“2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol” is a liquid at ambient temperature . It has a molecular weight of 208.16 .Applications De Recherche Scientifique

Chiral Derivatizing Agent

- Chiral Derivatizing Agent : 2-fluoro-2-phenyl propanoic acid, a derivative of the compound, has been used as a chiral derivatizing agent. This application is significant in enantiomer separation and determination of absolute configurations in chiral compounds (Hamman, 1993).

Functionalization in Organic Synthesis

- Metal-Mediated Site-Selective Functionalization : The compound has been used in organic synthesis, where its functionalization by metalation and subsequent carboxylation was explored. This process is crucial for creating diverse chemical structures, particularly in pharmaceutical synthesis (Marzi et al., 2002).

Pharmaceutical Intermediate

- Pharmaceutical Intermediate : The compound serves as an important intermediate in pharmaceutical manufacturing, particularly in the synthesis of chemokine CCR5 antagonists. Biocatalytic methods have been developed for its efficient and enantioselective synthesis (Chen et al., 2019).

Photophysical and Photochemical Properties

- Photophysical and Photochemical Studies : Investigations into the photophysical and photochemical properties of zinc phthalocyanines bearing fluoro-functionalized groups including the compound have been conducted. This research is pertinent to the development of materials for photodynamic therapy and other photochemical applications (Aktaş et al., 2014).

Interaction with Alcohols

- Interaction with Alcohols : Research has also been conducted on the interaction of alcohols with derivatives of the compound. Such studies are valuable in understanding molecular interactions and hydrogen bonding behavior, which is critical in fields like material science and biochemistry (Maity et al., 2011).

Enantioselective Synthesis

- Enantioselective Synthesis : The compound's derivatives are used in enantioselective synthesis, crucial for producing optically active pharmaceuticals. Techniques like kinetic resolution have been employed for this purpose (Xu et al., 2009).

Green Chemistry Applications

- Green Chemistry : It has been used in the selective hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its potential in environmentally friendly chemical processes (Yadav & Lawate, 2011).

Biocatalysis

- Biocatalysis : There are studies on its biosynthesis using various biocatalysts, highlighting the growing interest in using biological systems for chemical synthesis, which is more sustainable and can offer higher selectivity (Xiong et al., 2021).

Synthesis of Fluorinated Compounds

- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of various fluorinated compounds, a field critical in the development of materials and pharmaceuticals with unique properties due to the presence of fluorine atoms (Massicot et al., 2011).

Propriétés

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTYBQIPZKIFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592354 |

Source

|

| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886761-81-5 |

Source

|

| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

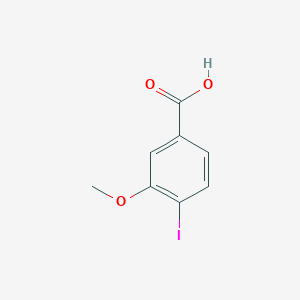

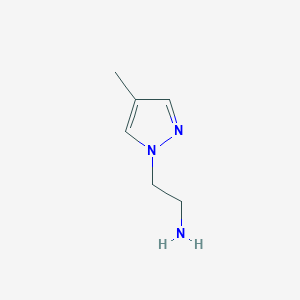

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)